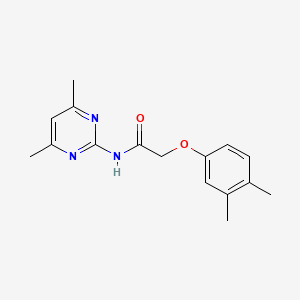![molecular formula C19H22N2OS B5820224 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine, also known as BTCP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders.
作用機序
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine acts as a potent dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to increased activation of dopamine receptors, which is responsible for the therapeutic effects of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine.
Biochemical and Physiological Effects:
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to increase dopamine levels in the brain, which is important for the regulation of mood, motivation, and movement. It has also been shown to increase norepinephrine and serotonin levels in the brain, which may contribute to its antidepressant effects. Additionally, 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to increase locomotor activity in animal models, which is indicative of its stimulant properties.
実験室実験の利点と制限
One advantage of using 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in lab experiments is its potent dopamine reuptake inhibitory activity, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine is its potential for abuse, which may limit its use in certain experiments.
将来の方向性
1. Further studies are needed to determine the long-term effects of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine on dopamine levels in the brain.
2. Studies are needed to determine the potential for abuse of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine and its potential for addiction.
3. Further studies are needed to determine the potential therapeutic uses of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in the treatment of various neurological disorders.
4. Studies are needed to determine the optimal dosage and administration of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine for therapeutic use.
5. Further studies are needed to determine the safety and efficacy of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in human clinical trials.
合成法
The synthesis of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine involves the reaction of 2-methoxybenzoyl chloride with benzylpiperazine in the presence of triethylamine. The resulting product is then subjected to a reaction with carbon disulfide to form the carbonothioyl group. The final product is obtained after purification through recrystallization.
科学的研究の応用
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase dopamine levels in the brain, which is important for the regulation of mood, motivation, and movement.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-22-18-10-6-5-9-17(18)19(23)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSHRGIVIYAMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)


![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)